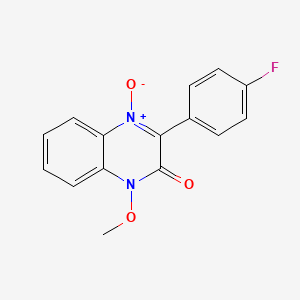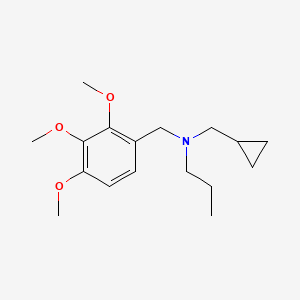![molecular formula C22H19N3O B5848933 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile](/img/structure/B5848933.png)
4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile, also known as DPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPF belongs to the class of compounds known as furanocoumarins, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile is not fully understood. However, it is believed that 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile exerts its biological effects by interacting with various molecular targets in the body. For example, 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways. 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has been shown to exhibit a number of biochemical and physiological effects. For example, 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to exhibit antioxidant activity by scavenging free radicals. 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has also been shown to exhibit neuroprotective activity by protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile in lab experiments is its diverse biological activities. 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has been shown to exhibit anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities, among others. This makes 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile a versatile compound that can be used in a wide range of experiments. However, one of the limitations of using 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile. One area of research is to further elucidate the mechanism of action of 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile. This will help to better understand how 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile exerts its biological effects and may lead to the identification of new molecular targets for drug development. Another area of research is to explore the potential applications of 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the pharmacokinetics and toxicity of 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile, which will be important for the development of 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile as a potential therapeutic agent.
Conclusion:
In conclusion, 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile is a synthetic compound that has been extensively studied for its potential applications in scientific research. 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile exhibits diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities. While there are some limitations to using 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile in lab experiments, its versatility makes it a valuable compound for a wide range of experiments. Future research on 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile will help to further elucidate its mechanism of action and explore its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile involves a multi-step reaction sequence starting from 3-furanone. The first step involves the reaction of 3-furanone with ethyl cyanoacetate in the presence of sodium ethoxide to yield 3-cyano-4-phenyl-2H-furan. This intermediate is then reacted with benzaldehyde in the presence of ammonium acetate to yield 4,5-diphenyl-2-furylmethanol. The final step involves the reaction of 4,5-diphenyl-2-furylmethanol with pyrrolidine and ammonium acetate to yield 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile.
Wissenschaftliche Forschungsanwendungen
4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has been extensively studied for its potential applications in scientific research. One of the major applications of 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile is in the field of cancer research. 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 4,5-diphenyl-2-[(1-pyrrolidinylmethylene)amino]-3-furonitrile has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
4,5-diphenyl-2-[(E)-pyrrolidin-1-ylmethylideneamino]furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c23-15-19-20(17-9-3-1-4-10-17)21(18-11-5-2-6-12-18)26-22(19)24-16-25-13-7-8-14-25/h1-6,9-12,16H,7-8,13-14H2/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZZQWVRVASUDK-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)



![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)



